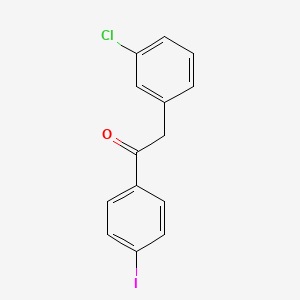

2-(3-Chlorophenyl)-4'-iodoacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

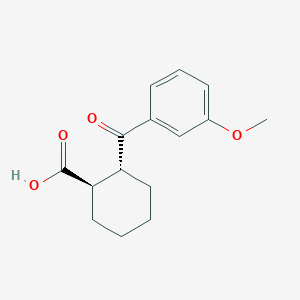

The compound “2-(3-Chlorophenyl)-4’-iodoacetophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to an iodoacetophenone group (a ketone with an iodine atom). The “3-Chlorophenyl” part suggests the presence of a chlorine atom on the phenyl group .

Synthesis Analysis

While specific synthesis methods for “2-(3-Chlorophenyl)-4’-iodoacetophenone” are not available, similar compounds are often synthesized through reactions involving aromatic substitution, where a halogen (like chlorine or iodine) is introduced into the aromatic ring .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This method can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine derivatives, for example, have been studied for their reactions in the synthesis of various biologically active compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, and density .Scientific Research Applications

Photochemical Behaviors

2-(3-Chlorophenyl)-4'-iodoacetophenone, related to chlorophenols, shows distinct photochemical behavior compared to non-halogenated phenols. For chlorophenols, the initial step involves a C-Cl bond scission, not influenced by oxygen, leading to various transformation products based on the position of the chlorine on the phenyl ring and the molecular or anionic form of the compound. These transformations include the conversion into pyrocatechol or cyclopentadienic acid, which further dimerizes through a Diels-Alder reaction, indicating a potential for photochemical degradation pathways and transformations in environmental settings (Boule, Guyon, & Lemaire, 1982).

Antibacterial Applications

The compound demonstrates potential antibacterial applications. Synthesis of derivatives like 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles from compounds structurally similar to this compound has been explored, showing notable antibacterial activity. This suggests possible uses in developing new antibacterial agents, underscoring the chemical's relevance in pharmaceutical research (Mogilaiah, Vidya, Kavitha, & Kumar, 2009).

Material Science and Photocatalysis

In the realm of material science and photocatalysis, derivatives of chlorophenols, closely related to this compound, are being studied for their photocatalytic degradation properties. This research is particularly focused on understanding the degradation mechanisms of chlorophenols under various conditions, revealing potential environmental applications for water purification and environmental remediation (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Molecular Structure and Spectroscopic Analysis

Studies also delve into the molecular structure and spectroscopic analysis of compounds structurally related to this compound. Investigations on the molecular structure, vibrational wavenumbers, and geometrical parameters provide a deeper understanding of the compound's physical and chemical properties. This foundational knowledge is crucial for exploring the compound's applications in various scientific fields, including material science and drug design (Najiya et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-(4-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAJFAHMDVZIMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642302 |

Source

|

| Record name | 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-05-9 |

Source

|

| Record name | 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)

![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)

![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)

![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)